molecular formula C6H5ClN2O2 B1630455 Methyl 6-chloropyrimidine-4-carboxylate CAS No. 6627-22-1

Methyl 6-chloropyrimidine-4-carboxylate

Cat. No. B1630455
CAS RN: 6627-22-1
M. Wt: 172.57 g/mol
InChI Key: IAEUEOUJKNGPMO-UHFFFAOYSA-N
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Description

“Methyl 6-chloropyrimidine-4-carboxylate” is a chemical compound with the molecular formula C6H5ClN2O2 . It is used as a pharmaceutical intermediate .


Synthesis Analysis

The synthesis of “Methyl 6-chloropyrimidine-4-carboxylate” involves the use of methyl 6-hydroxypyrimidine-4-carboxylate, acetonitrile, and POC13 . The solution is stirred at 80°C overnight, cooled to room temperature, concentrated under vacuum, diluted with ethyl acetate, and quenched with water/ice. The resulting solution is extracted with ethyl acetate, and the combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under vacuum. The residue is applied onto a silica gel column eluted with ethyl acetate/petroleum ether to afford “Methyl 6-chloropyrimidine-4-carboxylate” as a white solid .


Molecular Structure Analysis

The InChI code for “Methyl 6-chloropyrimidine-4-carboxylate” is 1S/C6H5ClN2O2/c1-11-6(10)4-2-5(7)9-3-8-4/h2-3H,1H3 .


Physical And Chemical Properties Analysis

“Methyl 6-chloropyrimidine-4-carboxylate” is a solid at room temperature . Its molecular weight is 172.57 . The compound has a high GI absorption and is BBB permeant . It has a Log Po/w (iLOGP) of 1.62, indicating its lipophilicity . Its water solubility is 1.6 mg/ml .

Scientific Research Applications

Summary of the Application

“Methyl 6-chloropyrimidine-4-carboxylate” is used in the synthesis of novel triazole-pyrimidine hybrids, which have potential neuroprotective and anti-neuroinflammatory properties . These compounds are being studied for their potential use in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

Methods of Application

A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The neuroprotective and anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .

Results or Outcomes

The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties . Among the 14 synthesized compounds, ZA3-ZA5, ZB2-ZB6, and intermediate S5 showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . Six compounds (ZA2 to ZA6 and intermediate S5) exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . A molecular docking study showed that lead compounds have favorable interaction with active residues of ATF4 and NF-kB proteins .

Safety And Hazards

“Methyl 6-chloropyrimidine-4-carboxylate” is classified under the GHS07 hazard class . It has the hazard statements H302, H315, H319, H332, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . The precautionary statements include P261, P280, P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, wear protective gloves/protective clothing/eye protection/face protection, and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

properties

IUPAC Name

methyl 6-chloropyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O2/c1-11-6(10)4-2-5(7)9-3-8-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAEUEOUJKNGPMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50288977
Record name methyl 6-chloropyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50288977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-chloropyrimidine-4-carboxylate

CAS RN

6627-22-1
Record name 6627-22-1
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Record name methyl 6-chloropyrimidine-4-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 6-chloropyrimidine-4-carboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
LM Toledo-Sherman, ME Prime, L Mrzljak… - Journal of medicinal …, 2015 - ACS Publications
… Cyclohexylzinc bromide (0.66 g, 2.9 mmol) was added in one portion to a stirred solution of methyl 6-chloropyrimidine-4-carboxylate (0.5 g, 2.9 mmol) and PdCl 2 (dppf) 2 (0.12 g, 0.14 …
Number of citations: 67 pubs.acs.org
SH Watterson, Z Xiao, DS Dodd… - Journal of medicinal …, 2010 - ACS Publications
… To a mixture of 6 (0.096 g, 0.231 mmol) and methyl 6-chloropyrimidine-4-carboxylate (16) (0.042 g, 0.231 mmol) in dimethylformamide (1.5 mL) was added diisopropylamine (0.121 mL, …
Number of citations: 46 pubs.acs.org

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